molecular formula C22H23N3O3S2 B2585504 N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-90-1

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2585504
CAS No.: 941980-90-1
M. Wt: 441.56
InChI Key: FVITWXICNMHWTP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a thioether-linked 2-oxo-2-(p-tolylamino)ethyl group and an N-(2-methoxybenzyl)acetamide moiety.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-7-9-17(10-8-15)24-21(27)14-30-22-25-18(13-29-22)11-20(26)23-12-16-5-3-4-6-19(16)28-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVITWXICNMHWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 2 methoxybenzyl 2 2 2 oxo 2 p tolylamino ethyl thio thiazol 4 yl acetamide\text{N 2 methoxybenzyl 2 2 2 oxo 2 p tolylamino ethyl thio thiazol 4 yl acetamide}

This structure includes a thiazole ring, an acetamide group, and a methoxybenzyl moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving thioketones and amines.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
  • Final Assembly : The methoxybenzyl group is added through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole and benzothiazole rings have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis through caspase activation and modulation of DNA synthesis pathways .

The biological activity of this compound is hypothesized to be mediated through:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted in studies involving similar thiazole derivatives.

Case Studies

  • Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their anticancer activity. Compounds with similar structural motifs to this compound exhibited significant cytotoxic effects on cancer cell lines, supporting the hypothesis that structural features play a crucial role in biological efficacy .
CompoundCell LineIC50 (μM)Mechanism
Compound AA54915Apoptosis induction
Compound BC610Enzyme inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole-Acetamide Derivatives

Substituent Effects on Bioactivity
  • Antimicrobial Activity: N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) () shows MIC values of 6.25–12.5 μg/mL against bacterial strains. N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) exhibits antifungal activity. The target’s p-tolylamino group could mimic 107j’s p-tolyl moiety, suggesting possible antifungal utility .
Thioether and Thiazolidinone Analogues
  • Thioxothiazolidinyl-Acetamides ():
    • Compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide demonstrate urease inhibition. The target’s thioether linkage and thiazole core may similarly interact with enzyme active sites, but its 2-methoxybenzyl group introduces steric and electronic differences .
  • Protease Inhibitors (): 4k and 4l (triazole-benzisothiazol acetamides) inhibit dengue and West Nile virus proteases. The target’s thiazole-thioether structure could adopt analogous binding modes, but the p-tolylamino group may alter selectivity compared to 4k’s phenylamino substituent .

Physicochemical Properties

  • Electronic Effects: The p-tolylamino group’s electron-donating methyl substituent may stabilize resonance structures, contrasting with 4k’s phenylamino group (), which lacks this stabilization .

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